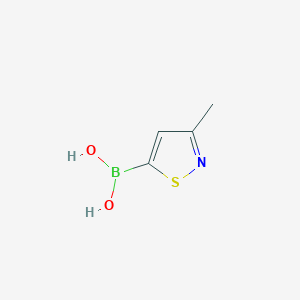
1,7-Naphthyridine, decahydro-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Naphthyridine, decahydro-, trans- is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,7-Naphthyridine, decahydro-, trans- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-Naphthyridine, decahydro-, trans- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structure
1,7-Naphthyridine derivatives, including the decahydro form, have been a subject of research in chemical synthesis. Armarego (1967) explored the preparation of various naphthyridines, including 1,7-naphthyridine, through reduction methods and established their structures using spectroscopy methods (Armarego, 1967).
Potential Biological Activities
1,7-Naphthyridine derivatives have demonstrated a range of biological activities. Madaan et al. (2015) highlighted their potential in treating neurological disorders, cancer, and infectious diseases. Their review emphasizes the broad spectrum of activities that 1,7-naphthyridine derivatives possess, making them significant in therapeutic research (Madaan et al., 2015).
Antiviral Applications
In the context of antiviral applications, Zhuang et al. (2003) discovered that certain naphthyridine derivatives can inhibit the spread of HIV-1 infection in cell culture, showcasing their potential in HIV treatment (Zhuang et al., 2003).
Synthesis Techniques
Several studies have focused on refining the synthesis techniques of 1,7-naphthyridine derivatives. The research by Sabitha et al. (2006) on benzo-annelated decahydrofuro[3,2-h][1,6]naphthyridine derivatives is an example, indicating the ongoing efforts to develop efficient synthesis methods for these compounds (Sabitha et al., 2006).
Insecticidal Properties
Hou et al. (2017) explored the insecticidal activities of 1,8-naphthyridine derivatives, indicating that these compounds could be effective in agricultural and pest control applications (Hou et al., 2017).
Catalysis and Chemical Transformations
1,7-Naphthyridine derivatives have also been studied in the context of catalysis. Boelrijk et al. (1995) synthesized a novel ruthenium–1,8-naphthyridine complex and demonstrated its effectiveness as a catalyst in the oxidation of alcohols and the epoxidation of alkenes (Boelrijk et al., 1995).
Future Directions
The development of methods for the synthesis of naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving synthesis methods and exploring the potential applications of these compounds.
Properties
IUPAC Name |
(4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-7-3-5-9-6-8(7)10-4-1/h7-10H,1-6H2/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYWYIBCMNHXFE-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC2NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CCNC[C@H]2NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623453 |
Source


|
| Record name | (4aR,8aS)-Decahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-82-0 |
Source


|
| Record name | (4aR,8aS)-Decahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine](/img/structure/B1322616.png)
![4-[4-(Benzyloxy)phenoxy]aniline](/img/structure/B1322617.png)




![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)
![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)
